2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide
説明
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide blocks the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the size of tumors in preclinical models. In addition, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has also been shown to have minimal toxicity in normal cells, indicating a favorable safety profile.
実験室実験の利点と制限
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.
将来の方向性
There are several future directions for the development of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide, including the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers to predict patient response, and the development of more potent and selective BTK inhibitors. In addition, the use of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide in the treatment of autoimmune diseases and other non-cancer indications is also an area of active research.
Conclusion
In conclusion, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. The selective inhibition of BTK by 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide leads to the death of cancer cells and enhances the efficacy of other cancer therapies. 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has a favorable safety profile and is currently being evaluated in several clinical trials for the treatment of various types of cancer. Further research is needed to fully understand the potential of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide in the treatment of cancer and other diseases.
科学的研究の応用
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has shown potent anti-tumor activity and has been shown to enhance the efficacy of other cancer therapies. 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide is currently being evaluated in several clinical trials for the treatment of various types of cancer.
特性
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADQJPRZVEVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。